Prochlorperazine Sulfoxide-d3

描述

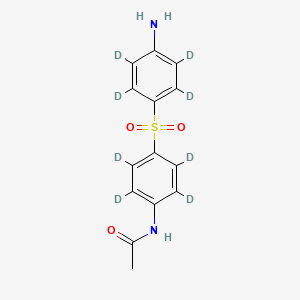

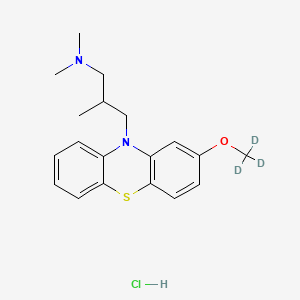

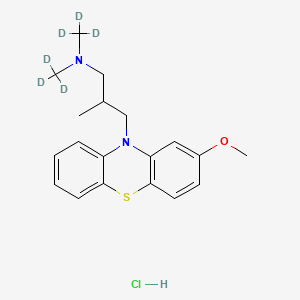

Prochlorperazine Sulfoxide-d3 is a labeled metabolite of Prochlorperazine . Prochlorperazine is used to treat nervous, emotional, and mental conditions (e.g., schizophrenia) and non-psychotic anxiety. It is also used to control severe nausea and vomiting . The chemical name of Prochlorperazine Sulfoxide-d3 is 2-chloro-10-(3-(4-(methyl-d3)piperazin-1-yl)propyl)-10H-phenothiazine 5-oxide .

Molecular Structure Analysis

The molecular formula of Prochlorperazine Sulfoxide-d3 is C20H24ClN3OS . The structure of the compound can be represented by the SMILES string: O=[S]1C2=CC=C(Cl)C=C2N(C3=CC=CC=C31)CCCN4CCN(C([2H])([2H])[2H])CC4 .

Chemical Reactions Analysis

Prochlorperazine undergoes extensive first-pass metabolism . A new reverse phase HPLC method was developed to separate the impurities and degradants in Prochlorperazine and to quantitatively determine the content of Prochlorperazine .

Physical And Chemical Properties Analysis

The molecular weight of Prochlorperazine Sulfoxide-d3 is 392.96 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 3.6 .

科学研究应用

Antiemetic Properties

Prochlorperazine Sulfoxide-d3 is a deuterated derivative of prochlorperazine, a well-known antiemetic drug. Its primary use lies in preventing nausea and vomiting associated with chemotherapy, radiation therapy, and surgery. By acting on dopamine receptors in the chemoreceptor trigger zone, it effectively suppresses emetic signals .

Neurological Research

Researchers have explored the effects of Prochlorperazine Sulfoxide-d3 on neurotransmitter systems. It modulates dopamine, serotonin, and histamine receptors, making it relevant for studies related to schizophrenia, bipolar disorder, and other neuropsychiatric conditions. Investigating its impact on receptor binding and signaling pathways can provide valuable insights .

Antipsychotic Activity

As a phenothiazine derivative, Prochlorperazine Sulfoxide-d3 shares structural similarities with antipsychotic drugs. Its sulfoxide form may exhibit antipsychotic effects by blocking dopamine D2 receptors. Investigating its efficacy, side effects, and potential mechanisms of action can contribute to antipsychotic drug development .

Drug Metabolism Studies

Prochlorperazine Sulfoxide-d3 is a metabolite of prochlorperazine. Researchers use it as a probe in pharmacokinetic studies to understand drug metabolism pathways. Investigating its formation, clearance, and interactions with cytochrome P450 enzymes provides crucial information for personalized medicine and drug safety assessments .

Pharmacogenetics and Individual Variability

Studying the interindividual variability in Prochlorperazine Sulfoxide-d3 metabolism can shed light on pharmacogenetic factors. Genetic polymorphisms affecting drug metabolism enzymes may influence its conversion from prochlorperazine. Such insights help tailor drug dosages based on an individual’s genetic makeup .

Analytical Method Development

Researchers in analytical chemistry utilize Prochlorperazine Sulfoxide-d3 as an internal standard or reference compound. Its stable isotopic labeling (deuterium substitution) aids in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Accurate quantification of prochlorperazine and its metabolites benefits clinical and toxicological studies .

作用机制

Target of Action

Prochlorperazine Sulfoxide-d3, a deuterium labeled Prochlorperazine Sulfoxide , primarily targets D2 dopamine receptors in the brain . These receptors are somatodendritic autoreceptors that play a crucial role in regulating dopamine release, synthesis, and neuron firing .

Mode of Action

Prochlorperazine Sulfoxide-d3 exerts its effects by blocking D2 dopamine receptors in the brain . This blockade results in the depression of the chemoreceptor trigger zone and a decrease in the release of hypothalamic and hypophyseal hormones . It also blocks histaminergic, cholinergic, and noradrenergic receptors .

Biochemical Pathways

It’s known that the compound’s anti-dopaminergic effects play a significant role in its mechanism of action . By blocking D2 dopamine receptors, it influences various pathways in the central nervous system .

Pharmacokinetics

Prochlorperazine Sulfoxide-d3 undergoes hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid . The oxidation reaction is mediated by CYP2D6 . Its major metabolites include N-desmethyl prochlorperazine and prochlorperazine sulfoxide . The compound is primarily excreted in feces .

Result of Action

The blocking of D2 dopamine receptors by Prochlorperazine Sulfoxide-d3 results in antipsychotic and antiemetic effects . It depresses the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Action Environment

The action of Prochlorperazine Sulfoxide-d3 can be influenced by various environmental factors. For instance, its absorption and first-pass metabolism can be affected by the route of administration . Buccal administration of prochlorperazine, for example, produces plasma concentrations more than twice as high as an oral tablet, with less variability .

安全和危害

Prochlorperazine has several safety considerations. If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Cardiovascular monitoring should begin immediately and should include continuous ECG monitoring to detect possible arrhythmias .

属性

IUPAC Name |

2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGYHFQQUZPAFZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662174 | |

| Record name | 2-Chloro-10-{3-[4-(~2~H_3_)methylpiperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prochlorperazine Sulfoxide-d3 | |

CAS RN |

1189943-37-0 | |

| Record name | 2-Chloro-10-{3-[4-(~2~H_3_)methylpiperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)